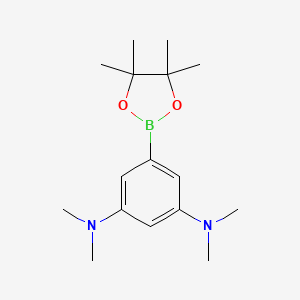
2-Acetamino-2',4'-dimethoxybiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamino-2’,4’-dimethoxybiphenyl is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.32 g/mol . It is characterized by the presence of an acetamido group and two methoxy groups attached to a biphenyl structure. This compound is typically found as an off-white to white solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-2’,4’-dimethoxybiphenyl can be achieved through various synthetic routes. One common method involves the acylation of 2-amino-2’,4’-dimethoxybiphenyl with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-Acetamino-2’,4’-dimethoxybiphenyl may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamino-2’,4’-dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamino-2’,4’-dimethoxybiphenyl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetamino-2’,4’-dimethoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-4-(4-hydroxyphenyl)thiazole: Another compound with an acetamido group, but with a thiazole ring instead of a biphenyl structure.
2,2’-Dimethoxybiphenyl: A similar biphenyl compound with two methoxy groups but lacking the acetamido group.
Uniqueness
2-Acetamino-2’,4’-dimethoxybiphenyl is unique due to the presence of both acetamido and methoxy groups on a biphenyl scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
869631-34-5 |
|---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
N-[2-(2,4-dimethoxyphenyl)phenyl]acetamide |
InChI |
InChI=1S/C16H17NO3/c1-11(18)17-15-7-5-4-6-13(15)14-9-8-12(19-2)10-16(14)20-3/h4-10H,1-3H3,(H,17,18) |
InChI-Schlüssel |
ZQDSQYVQJPKLDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)

![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)


![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)



